

Comparative NMR Spectral Analysis: Methyl(oxolan-2-ylmethyl)amine and Related Compounds

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Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

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This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Methyl(oxolan-2-ylmethyl)amine** and its structural analog, Tetrahydrofurfurylamine. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. Due to the absence of publicly available experimental spectra for **Methyl(oxolan-2-ylmethyl)amine**, this guide presents predicted data based on established NMR principles and comparison with closely related structures.

Introduction to Spectral Analysis

NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of signals in ^1H and ^{13}C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined. This guide focuses on the spectral features of **Methyl(oxolan-2-ylmethyl)amine** and compares them with the experimental data for Tetrahydrofurfurylamine to highlight the influence of N-methylation on the NMR spectrum.

Predicted and Experimental NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **Methyl(oxolan-2-ylmethyl)amine** and the experimental data for the comparative compound, Tetrahydrofurfurylamine.

Table 1: ^1H NMR Spectral Data

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methyl(oxolan-2-ylmethyl)amine	H-1' (CH_3)	~ 2.4	Singlet (s)	-
	H-2' (CH_2)	~ 2.6 - 2.8	Multiplet (m)	-
	H-2 (CH)	~ 3.9 - 4.1	Multiplet (m)	-
	H-3 (CH_2)	~ 1.8 - 2.0	Multiplet (m)	-
	H-4 (CH_2)	~ 1.5 - 1.7	Multiplet (m)	-
	H-5 (CH_2)	~ 3.6 - 3.8	Multiplet (m)	-
NH	Broad singlet (br s)	-		
Tetrahydrofurfurylamine	H-1' (NH_2)	Broad singlet (br s)	-	
	H-2' (CH_2)	2.7 - 2.9	Multiplet (m)	-
	H-2 (CH)	3.9 - 4.1	Multiplet (m)	-
	H-3 (CH_2)	1.8 - 2.0	Multiplet (m)	-
	H-4 (CH_2)	1.4 - 1.6	Multiplet (m)	-
	H-5 (CH_2)	3.6 - 3.8	Multiplet (m)	-

Table 2: ^{13}C NMR Spectral Data

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
Methyl(oxolan-2-ylmethyl)amine	C-1' (CH ₃)	~ 36
	C-2' (CH ₂)	~ 58
	C-2 (CH)	~ 78
	C-3 (CH ₂)	~ 28
	C-4 (CH ₂)	~ 26
	C-5 (CH ₂)	~ 68
Tetrahydrofurfurylamine	C-2' (CH ₂)	~ 48
	C-2 (CH)	~ 79
	C-3 (CH ₂)	~ 30
	C-4 (CH ₂)	~ 26
	C-5 (CH ₂)	~ 68

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

1. Sample Preparation:

- **Sample Purity:** Ensure the analyte is of high purity to avoid signals from impurities.
- **Solvent:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for amines.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

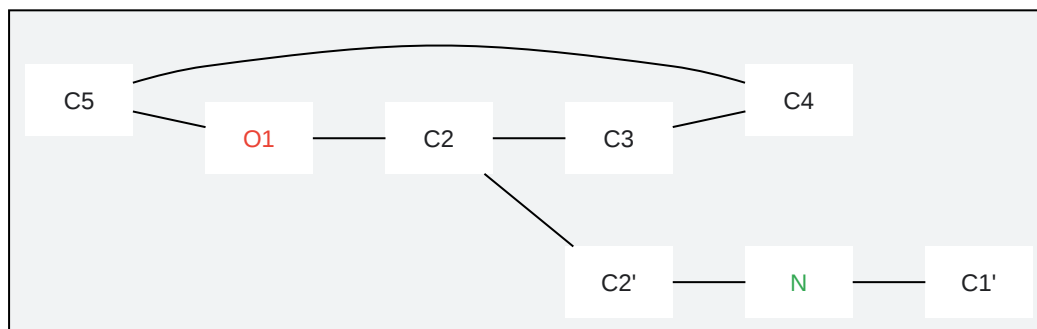
2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Typically -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

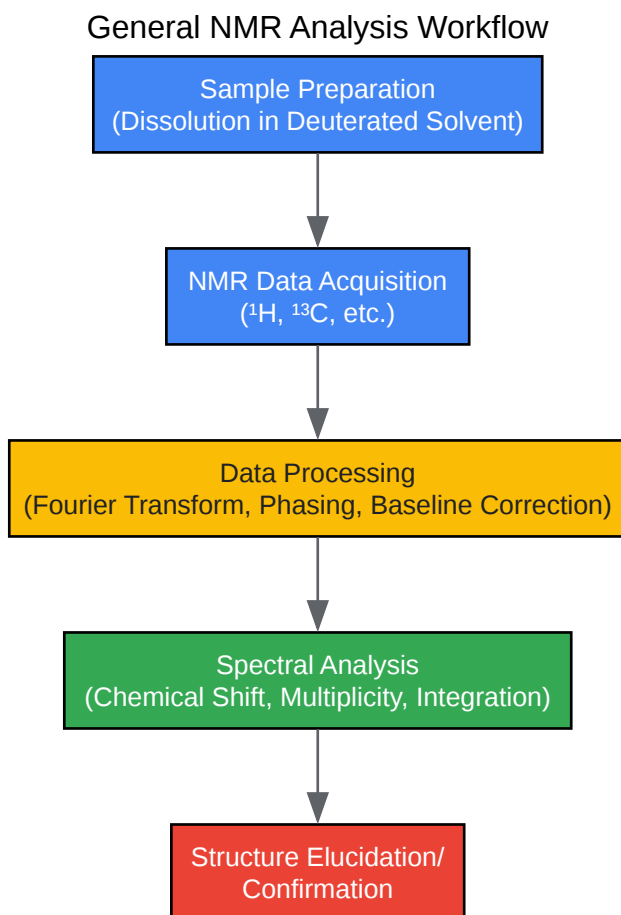
Visualization of Structures and Workflow

To aid in the interpretation of the NMR data, the chemical structures with atom numbering and a general workflow for NMR analysis are provided below.

Chemical Structure of Methyl(oxolan-2-ylmethyl)amine

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Caption: Structure of **Methyl(oxolan-2-ylmethyl)amine** with atom numbering.



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Caption: A generalized workflow for NMR spectral analysis.

Discussion and Comparison

The introduction of a methyl group on the nitrogen atom in **Methyl(oxolan-2-ylmethyl)amine** is predicted to cause notable changes in the NMR spectrum compared to Tetrahydrofurfurylamine.

- ¹H NMR: A new singlet signal for the N-methyl protons (H-1') is expected to appear around 2.4 ppm. The protons on the carbon adjacent to the nitrogen (H-2') in **Methyl(oxolan-2-ylmethyl)amine** are likely to be slightly deshielded (shifted downfield) compared to those in

Tetrahydrofurfurylamine due to the electronic effect of the additional methyl group. The broad signal of the amine proton (NH) will still be present but will integrate to one proton instead of two.

- ¹³C NMR: The most significant difference is the appearance of a new signal for the N-methyl carbon (C-1') at approximately 36 ppm. The carbon adjacent to the nitrogen (C-2') is expected to be significantly deshielded (shifted downfield by about 10 ppm) in **Methyl(oxolan-2-ylmethyl)amine** compared to the primary amine, a typical effect of N-alkylation. The chemical shifts of the tetrahydrofuran ring carbons are predicted to be less affected by the N-methylation.

This comparative guide provides a foundational understanding of the NMR spectral characteristics of **Methyl(oxolan-2-ylmethyl)amine**. The predicted data, in conjunction with the experimental protocol and comparative analysis, serves as a valuable resource for the identification and characterization of this and related compounds.

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